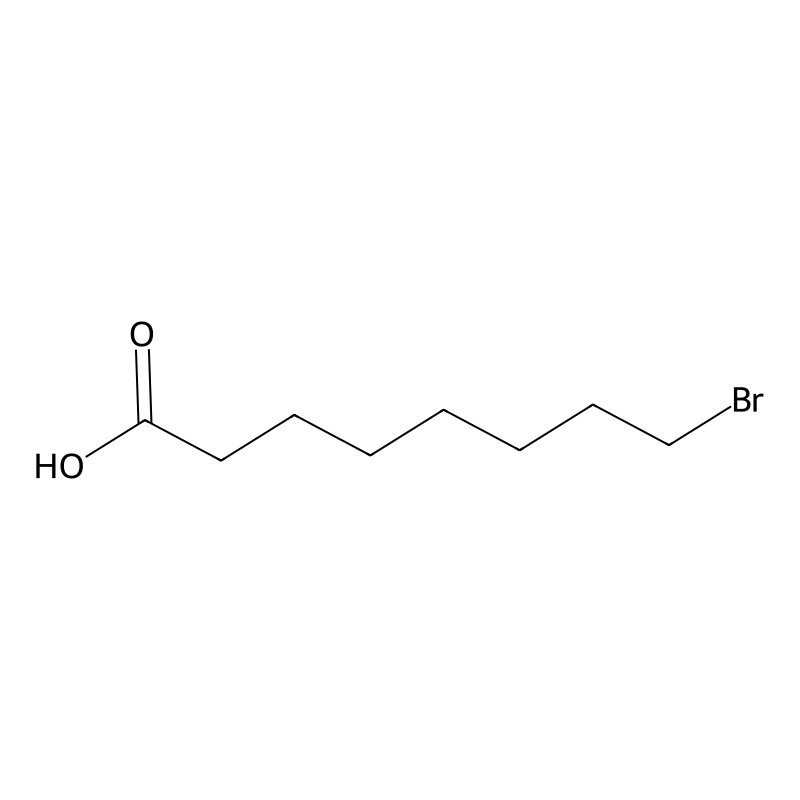

8-Bromooctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Bromooctanoic acid melting point 35-39 °C

Physical and Chemical Properties

The table below summarizes key technical data for 8-Bromooctanoic acid.

| Property | Value / Description |

|---|---|

| CAS Registry Number | 17696-11-6 [1] [2] |

| Molecular Formula | C₈H₁₅BrO₂ [1] [3] |

| Molecular Weight | 223.11 g/mol [1] [3] |

| Melting Point | 35-39 °C [1]; 35-37 °C (lit.) [4] [2] |

| Boiling Point | 150 °C/2 mmHg [1]; 147-150 °C/2 mmHg (lit.) [2] |

| Appearance | White to orange to green powder or lump [1]; off-white powder [4] |

| Purity | >97.0% (T) [1] |

| Storage | Refrigerated (0-10°C) [1]; Sealed in dry, room temperature [2] |

Key Experimental Protocols

This compound is commonly used to synthesize key intermediates. One notable application is the synthesis of oxonan-2-one, a 9-membered lactone, which can be challenging to prepare by other methods.

Synthesis of Oxonan-2-one from this compound [5]

This protocol offers an efficient alternative to traditional Baeyer-Villiger oxidation, which can require long reaction times and present purification difficulties.

- Reaction Setup: this compound is treated with tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O) in tert-butanol.

- Reaction Conditions: The mixture is heated at 70 °C overnight.

- Work-up and Isolation: The lactone product is isolated using standard column chromatography to remove trace amounts of side products like 8-fluorooctanoic acid.

- Yield: This method provides oxonan-2-one in 70% yield [5].

Safety and Handling Information

This compound is corrosive and requires careful handling.

- Hazard Statements: H314 - Causes severe skin burns and eye damage [1] [2].

- Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area and avoid breathing its dust [1].

- Storage: Store in a cool, dry, and well-sealed container, away from strong oxidizing agents and strong bases [2] [6].

Reactivity and Functionalization Pathways

The carboxylic acid and terminal bromine groups enable diverse chemical transformations, making this compound a flexible building block. The diagram below outlines its core reactivity and common pathways for functionalization.

Key Information for Professionals

This compound is a valuable intermediate in organic synthesis. Its well-characterized physical properties, clear safety profile, and utility in efficient synthetic protocols like lactone formation make it a reliable choice for research and development, particularly in constructing complex molecules for pharmaceutical applications.

References

- 1. - 8 17696-11-6 | Tokyo Chemical Industry UK Ltd. Bromooctanoic Acid [tcichemicals.com]

- 2. - 8 | 17696-11-6 Bromooctanoic acid [chemicalbook.com]

- 3. - 8 (17696-11-6) 1H Bromooctanoic spectrum acid NMR [chemicalbook.com]

- 4. - 8 supplier | CasNO.17696-11-6 Bromooctanoic acid [lookchem.com]

- 5. Three-component reductive alkylation of... [pmc.ncbi.nlm.nih.gov]

- 6. - 8 , 95% | Fisher Scientific Bromooctanoic acid [fishersci.ca]

8-Bromooctanoic acid solubility ethanol ethyl acetate

Basic Physical Properties and Solubility

The table below summarizes the key physical properties of 8-Bromooctanoic acid (CAS 17696-11-6) based on the search results [1] [2] [3].

| Property | Value / Description |

|---|---|

| Molecular Formula | C₈H₁₅BrO₂ [1] [3] [4] |

| Molecular Weight | 223.11 g/mol [1] [3] [4] |

| Melting Point | 35-37 °C (lit.) [1] [2] [3] |

| Boiling Point | 147-150 °C at 2 mmHg (lit.) [1] [2] [3] |

| Form | White to cream crystalline powder or off-white powder [1] [3] |

| Solubility in Water | Slightly soluble [1] [3] [4] |

| Solubility in Ethanol | Information not explicitly found |

| Solubility in Ethyl Acetate | Information not explicitly found |

| Other Solubility Data | Slightly soluble in chloroform and methanol [1] [3] [4] |

Experimental Context and Synthesis

While quantitative solubility data is unavailable, the search results provide context on how this compound is handled in the laboratory, which can serve as a qualitative guide.

- Synthesis Procedure: A common synthesis method for this compound involves the hydrolysis of its ethyl ester precursor, Ethyl 8-bromooctanoate. The procedure uses ethyl acetate to extract the product from the aqueous reaction mixture after acidification [1] [3]. This indicates that this compound has sufficient solubility in ethyl acetate for it to be a practical extraction solvent.

- Purification and Handling: The compound is recommended to be sealed in dry and stored at room temperature [1] [3]. Its physical form is a low-melting-point solid, which may become liquid during handling in a typical lab environment.

Experimental Workflow for Handling and Purification

Based on the synthesis and handling information, the following diagram outlines a general experimental workflow for the purification of this compound, which leverages its solubility properties:

Workflow for the isolation of this compound after synthesis.

Safety and Handling Considerations

This compound is a corrosive substance [1] [2] [4]. When working with this compound in the lab, especially during processes involving heating or dissolution, you must adhere to the following safety precautions [1] [2] [3]:

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshields) [1] [4].

- Respiratory Protection: Use a type P3 (EN 143) respirator cartridge if ventilation is insufficient [2].

- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed or in case of skin contact, seek medical attention immediately [1] [3].

References

8-Bromooctanoic acid GHS hazard classification

GHS Hazard Classification Summary

The GHS classification for 8-Bromooctanoic acid is consistent across multiple chemical suppliers and databases [1] [2] [3].

| GHS Element | Classification |

|---|---|

| Pictogram | GHS05 "Corrosion" [1] [2] [4] |

| Signal Word | Danger [1] [2] [4] |

| Hazard Statements (H-Codes) | H314: Causes severe skin burns and eye damage [2] [5] [4]. H290: May be corrosive to metals [2]. | | Hazard Class | • Skin Corrosion/Irritation, Category 1B [1] • Corrosive to Metals, Category 1 [2] |

Precautionary and Response Measures

For safe handling, the following precautionary (P-Codes) and first aid measures are recommended.

| Category | Statements |

|---|

| Precautionary Statements (Prevention) | P260: Do not breathe dusts or mists [2] [5]. P264: Wash skin thoroughly after handling [2]. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection [2] [5]. | | Precautionary Statements (Response) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting [2]. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower [2]. P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor [2]. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor [2] [5]. | | Precautionary Statements (Storage/Disposal) | P405: Store locked up [2]. P501: Dispose of contents/container to an approved waste disposal plant [2]. |

Storage and Handling Protocols

For researchers handling this material, the following storage, personal protective equipment (PPE), and first aid protocols are critical.

| Aspect | Recommendation |

|---|

| Storage Conditions | • Store in a corrosive-resistant container with a resistant inner liner [2]. • Keep sealed in a dry environment [3] [4]. Some suppliers recommend refrigerated storage (0-10°C) [2]. | | Personal Protective Equipment (PPE) | • Eye and Face Protection: Use eyeshields and faceshields [1] [4]. • Hand Protection: Wear protective gloves [1] [2]. • Respiratory Protection: Use a type P3 (EN 143) respirator cartridges [1] [4]. | | Transport Information | • UN Number: UN 3261 [2] [5] • Hazard Class: 8 (Corrosive) [2] [4] • Packing Group: III (Note: One source lists Packing Group II, but III is more common) [2] [5] [4] |

Hazard Communication Diagram

The diagram below illustrates the logical relationship between the identified hazards of this compound and the corresponding GHS communication elements, which form the foundation of its safety label.

GHS hazard communication logic flow

Experimental Safety Note

When using this compound in experimental protocols, its properties as a solid at room temperature (melting point 35-37°C) and slight solubility in water require careful risk assessment [3] [4]. All weigh-out and handling procedures should be conducted in a certified fume hood to prevent inhalation of dusts or mists, as indicated by precautionary statement P260 [2].

References

- 1. - 8 97 17696-11-6 Bromooctanoic acid [sigmaaldrich.com]

- 2. - 8 17696-11-6 | Tokyo Chemical Industry Co.... Bromooctanoic Acid [tcichemicals.com]

- 3. - 8 | 17696-11-6 Bromooctanoic acid [chemicalbook.com]

- 4. - 8 | CAS#:17696-11-6 | Chemsrc Bromooctanoic acid [chemsrc.com]

- 5. 17696-11-6| 8 - Bromooctanoic |BLD Pharm acid [bldpharm.com]

8-Bromooctanoic acid storage refrigerated 0-10°C

Chemical Profile & Storage Specifications

8-Bromooctanoic acid (CAS 17696-11-6) is an 8-carbon chain fatty acid with a terminal bromine atom and a carboxylic acid group, making it a versatile building block in organic synthesis [1].

Key Physical and Chemical Properties

| Property | Specification / Value | Reference |

|---|---|---|

| CAS Number | 17696-11-6 | [2] |

| Molecular Formula | C₈H₁₅BrO₂ | [2] |

| Molecular Weight | 223.11 g/mol | [2] |

| Purity | >97.0%(T) / 97% | [2] [3] |

| Physical State (at 20°C) | Solid; White to Orange to Green powder to lump | [2] |

| Melting Point | 35.0 to 39.0 °C / 35-37 °C (lit.) | [2] [3] |

| Boiling Point | 150 °C/2 mmHg / 147-150 °C/2 mmHg (lit.) | [2] [3] |

| pKa | 4.77 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Refrigerated (0-10°C) | [2] |

Safety, Handling, and Storage Protocols

Proper handling and storage are critical due to the compound's corrosive nature.

- Hazard and Precautionary Statements: The compound is classified as Corrosive (Hazard Class 8) [4]. Key safety information from supplier Safety Data Sheets is summarized below.

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection [2]. Use type P3 (EN 143) respirator cartridges if there is a risk of inhaling dusts or mists [3].

- Storage Details: The product must be stored locked up in a corrosive resistant container with a resistant inner liner and kept only in its original container [2]. The specific requirement is Refrigerated (0-10°C) [2].

- First Aid Measures:

- IF ON SKIN: Take off contaminated clothing immediately. Rinse skin with water/shower [2].

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Immediately call a POISON CENTER/doctor [2].

- IF SWALLOWED: Rinse mouth. Do NOT induce vomiting [2].

- IF INHALED: Remove person to fresh air. Immediately call a POISON CENTER/doctor [2].

Hazard and Safety Summary | Category | Description | | :--- | :--- | | GHS Pictogram | | | Signal Word | Danger | [2] [3] | | Hazard Statements (H-Codes) | H314: Causes severe skin burns and eye damage [2]. | | Precautionary Statements (P-Codes) | P260, P264, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405, P501 [2]. | | Transport Information | UN Number: UN3261 | Packing Group: III [2]. |

Applications in Research and Synthesis

This compound is a valuable cross-linking reagent in chemical synthesis, with two functional groups that allow for sequential reactions [3] [1].

Synthesis pathways for this compound applications

- Nucleophilic Substitution: The terminal bromine is a good leaving group, allowing the molecule to react with nucleophiles. For instance, it can be used to prepare 8-mercaptooctanoic acid, a compound used in the biosynthesis of lipoic acid [3] [1].

- Amide Coupling: The carboxylic acid group can form stable amide bonds with amine-bearing biomolecules in the presence of coupling agents like EDC, HATU, or DCC [1]. This reaction is key for attaching functional groups, such as in the synthesis of triple helix-forming oligonucleotides (TFOs) linked to inhibitors [3].

Experimental Workflow for Handling

The diagram below outlines a standard workflow for handling this compound in a laboratory setting.

Experimental workflow for safe handling of this compound

Supplier and Pricing Information

For your convenience, here is a comparison of available suppliers and pricing. Note that prices are subject to change.

| Supplier | Product Number | Purity | Pack Size | Price (USD) | Citation |

|---|---|---|---|---|---|

| TCI Chemicals | B1675 | >97.0%(T) | 5 g | $77.00 | [2] |

| TCI Chemicals | B1675 | >97.0%(T) | 25 g | $270.00 | [2] |

| Sigma-Aldrich | 257583 | 97% | 1 g | $44.70 | [4] |

| Sigma-Aldrich | 257583 | 97% | 10 g | $196.00 | [4] |

| Santa Cruz Biotechnology | sc-207197 | N/A | 10 g | $290.00 | [5] |

References

- 1. - 8 , 17696-11-6 | BroadPharm Bromooctanoic acid [broadpharm.com]

- 2. - 8 17696-11-6 | Tokyo Chemical Industry Co.... Bromooctanoic Acid [tcichemicals.com]

- 3. - 8 97 17696-11-6 Bromooctanoic acid [sigmaaldrich.com]

- 4. - 8 | 17696-11-6 Bromooctanoic acid [chemicalbook.com]

- 5. - 8 | CAS 17696-11-6 | SCBT - Santa Cruz... Bromooctanoic Acid [scbt.com]

synthesis of 8-Bromooctanoic acid from ethyl 8-bromooctanoate

Chemical Properties of Starting Material and Product

The table below summarizes the key characteristics of the reactant and the product for easy comparison.

| Property | Ethyl 8-bromooctanoate (Starting Material) | 8-Bromooctanoic acid (Product) |

|---|---|---|

| CAS Number | 29823-21-0 [1] [2] [3] | 17696-11-6 [4] [5] [6] |

| Molecular Formula | C10H19BrO2 [1] [2] [3] | C8H15BrO2 [4] [5] [6] |

| Molecular Weight | 251.16 g/mol [1] [2] [3] | 223.11 g/mol [4] [5] [6] |

| Physical Form | Colorless to light yellow liquid [2] [7] | White to off-white crystalline powder [6] [8] |

| Boiling Point | 123°C/3 mm Hg [1] or 267.1°C at 760 mmHg [3] | 147-150°C/2 mmHg [4] [6] |

| Melting Point | Not Applicable (liquid) [3] | 35-37 °C [4] [5] [6] |

| Density | 1.2±0.1 g/cm³ [7] [3] | 1.3±0.1 g/cm³ [5] |

| Flash Point | 139.5±13.0 °C [7] [3] | 136.8±23.2 °C [5] |

Safety and Handling Information

Working with these chemicals requires strict adherence to safety protocols:

- This compound is classified as Corrosive (Hazard Statement H314) [5] [6] [8]. It causes severe skin burns and eye damage.

- Ethyl 8-bromooctanoate is generally classified as an Irritant (Xi) [1] [3].

- Personal Protective Equipment (PPE) is essential. This includes:

- Eye protection: Safety goggles or faceshields [4] [3].

- Skin protection: Wear suitable protective clothing and chemical-resistant gloves [4] [3].

- Respiratory protection: Use in a chemical fume hood is required [3]. For the acid, wearing a respirator with appropriate cartridges is recommended [4] [5].

Detailed Synthesis Protocol

The following diagram illustrates the core hydrolysis reaction for this synthesis:

The synthesis is achieved via a base-catalyzed ester hydrolysis, followed by acidification [6].

Step-by-Step Experimental Procedure

This protocol is adapted from a published synthetic route [6].

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in anhydrous ethanol (10 mL). Place the flask in an ice-water bath to cool the mixture to 0°C with stirring [6].

Hydrolysis: Slowly add 1 M sodium hydroxide (NaOH) solution (3.98 mL, 3.98 mmol) dropwise to the stirred solution at 0°C. Continue stirring the reaction mixture at this temperature for 5 hours [6]. Monitor the reaction by TLC to confirm the consumption of the starting ester.

Work-up:

- After completion, carefully acidify the reaction mixture to pH ~1-2 using 1 M hydrochloric acid (HCl) solution [6].

- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 10 mL) [6].

- Combine the organic extracts and wash them sequentially with:

- Saturated sodium bicarbonate (NaHCO₃) solution (2 × 20 mL) - Caution: Gas evolution.

- Saturated sodium chloride (NaCl) solution (2 × 20 mL) to brine the organic layer [6].

Purification and Isolation:

- Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

- Filter off the solid desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator.

- The reported yield for this procedure is 0.86 g (97%) of this compound as a colorless oil that may solidify upon cooling [6]. For higher purity, the product can be further purified by recrystallization.

Application Notes for Researchers

- Reaction Suitability: This one-pot hydrolysis is a robust and high-yielding method to convert the ester into the carboxylic acid. The this compound produced is a valuable cross-linking reagent and building block. It can be used, for example, to synthesize 8-mercaptooctanoic acid or to attach functional groups to molecules in medicinal chemistry [4] [6].

- Quality Control: Purity of the final product can be confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC. The specifications from commercial suppliers often require the related substance (this compound) in the starting ethyl ester to be 0.5% maximum [2], which helps ensure a high-quality final product.

- Scalability: While this protocol is on a millimole scale, the reaction conditions are generally adaptable to larger scales. Ensure that the cooling and mixing efficiency are maintained during scale-up.

References

- 1. - Ethyl | 29823-21-0 8 bromooctanoate [chemicalbook.com]

- 2. China Custom Ethyl - 8 丨CAS... bromooctanoate [leapchem.com]

- 3. - Ethyl | CAS#:29823-21-0 | Chemsrc 8 bromooctanoate [chemsrc.com]

- 4. - 8 97 17696-11-6 Bromooctanoic acid [sigmaaldrich.com]

- 5. - 8 | CAS#:17696-11-6 | Chemsrc Bromooctanoic acid [chemsrc.com]

- 6. - 8 | 17696-11-6 Bromooctanoic acid [chemicalbook.com]

- 7. - Ethyl |29823-21-0--Zhangjiagang Specom... 8 bromooctanoate [spbiochem.com]

- 8. - 8 , 95% | Fisher Scientific Bromooctanoic acid [fishersci.ca]

8-Bromooctanoic acid hydrolysis to 8-hydroxyoctanoic acid

Chemical Characterization

The table below summarizes the key identifiers and physical properties for the reactant and product, which are crucial for reaction setup, monitoring, and purification.

| Property | 8-Bromooctanoic Acid | 8-Hydroxyoctanoic Acid |

|---|---|---|

| CAS Number | 17696-11-6 [1] [2] [3] | 764-89-6 [4] |

| Molecular Formula | C₈H₁₅BrO₂ [1] [2] [3] | C₈H₁₆O₃ [4] |

| Molecular Weight | 223.11 g/mol [2] [3] [5] | 160.21 g/mol [4] |

| Melting Point | 35-37 °C (lit.) [1] [3] | Information Missing |

| Boiling Point | 147-150 °C/2 mmHg (lit.) [1] [3] | Information Missing |

| Appearance | White to cream crystalline powder [3] | Information Missing |

Safety and Handling Information

This compound is a corrosive substance and requires strict safety measures to handle.

- Hazard Statements: H314 - Causes severe skin burns and eye damage [3] [6].

- Precautionary Measures: Use personal protective equipment (PPE) including eyeshields, faceshields, gloves, and a respirator if dust is generated [1] [3].

- Storage: Store sealed in a dry place at room temperature. It is classified as a combustible, corrosive hazardous material [1] [3] [6].

Detailed Experimental Protocol for Hydrolysis

The following procedure for synthesizing 8-Hydroxyoctanoic acid is adapted from a referenced synthesis method [3]. The workflow involves a hydrolysis reaction under basic conditions, followed by acidification to obtain the final product.

Procedure

- Reaction Setup: In a round-bottom flask equipped for stirring, dissolve 1.0 g (approximately 4.5 mmol) of ethyl 8-bromooctanoate in 10 mL of ethanol and cool the mixture to 0°C in an ice bath [3].

- Hydrolysis: Slowly add 3.98 mL of 1M sodium hydroxide (NaOH) solution dropwise to the stirred, cooled solution [3].

- Stirring: Continue stirring the reaction mixture at 0°C for 5 hours. Monitoring by TLC is recommended to track reaction completion [3].

- Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~1-2 using 1M hydrochloric acid (HCl) solution [3].

- Extraction: Extract the acidified aqueous mixture three times with ethyl acetate (3 x 10 mL) [3].

- Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride (brine) solution (2 x 20 mL) [3].

- Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the solid, and concentrate the filtrate under reduced pressure using a rotary evaporator [3].

- Product: This should yield 8-Hydroxyoctanoic acid as a colorless oil. The reported yield for this method is 97% [3].

Key Application Notes

- Carbon Source: Research indicates that using ethanol as a carbon source can significantly improve the activity of cytochrome P450 enzymes in biological systems for this hydroxylation. If you are developing a biocatalytic route, this is a critical factor [7].

- Cofactor Limitation: In enzymatic syntheses, the availability of heme, a cofactor for P450 enzymes, has been identified as a limiting factor. Supplementing with hemin may improve yields [7].

Applications in Research

This compound is a versatile building block in organic synthesis. The diagram below illustrates its role in forming other valuable compounds.

- Precursor to 8-Mercaptooctanoic Acid: It serves as a starting material for synthesizing 8-mercaptooctanoic acid, which is used in the biosynthesis of lipoic acid, an essential cofactor [1].

- Bioconjugation: It is used to attach triple helix-forming oligonucleotides (TFOs) to inhibitors, creating complex molecules for biochemical research [1].

- Industrial Relevance: Terminally hydroxylated fatty acids like 8-hydroxyoctanoic acid have broad applications and are considered industrially relevant. They can be produced de novo in engineered yeast strains from glucose or ethanol [7].

References

- 1. - 8 97 17696-11-6 Bromooctanoic acid [sigmaaldrich.com]

- 2. - 8 | CAS 17696-11-6 | SCBT - Santa Cruz... Bromooctanoic Acid [scbt.com]

- 3. This compound | 17696-11-6 [chemicalbook.com]

- 4. 8-Hydroxyoctanoic acid [webbook.nist.gov]

- 5. - 8 (17696-11-6) 1H NMR spectrum Bromooctanoic acid [chemicalbook.com]

- 6. 17696-11-6|this compound|BLD Pharm [bldpharm.com]

- 7. sciencedirect.com/science/article/pii/S221403011930015X [sciencedirect.com]

8-Bromooctanoic acid in biosynthesis of lipoic acid

Lipoic Acid Biosynthesis: Pathways and Mechanisms

Lipoic acid (LA) is an essential organosulfur cofactor covalently bound to several key mitochondrial enzyme complexes involved in central metabolism [1] [2]. Unlike most cofactors, it is assembled directly on its cognate enzymes rather than being attached after synthesis [3].

The biosynthesis involves two primary pathways, summarized in the table below.

| Pathway | Key Enzymes | Mechanism & Function |

|---|

| De Novo Biosynthesis [4] [2] | LipB/LIPT2 (Octanoyltransferase): Transfers octanoate from ACP to target proteins. LipA/LIAS (Lipoic Acid Synthase): Inserts sulfur atoms at C6 and C8 positions. | Initiated by transferring octanoic acid from mitochondrial fatty acid synthesis type II. Octanoate is attached to a specific lysine residue on the lipoyl domain of E2 subunits or the H-protein. Sulfur insertion via radical SAM mechanism, requiring S-adenosylmethionine and an iron-sulfur cluster [4] [1]. | | Salvage Pathway [4] [1] | LplA (Lipoate Protein Ligase) | Uses exogenous free lipoic acid. Activates LA to lipoyl-AMP, then ligates it to the target protein [4]. This pathway is present in some bacteria like E. coli but is absent or non-functional in yeast and mammals [4]. |

The following diagram illustrates the core de novo biosynthetic pathway in plants and mammals.

8-Bromooctanoic Acid: Chemical Profile and Potential Applications

While octanoic acid is the known biological precursor, this compound is a chemically modified analog. Its properties are summarized in the table below.

| Property | Detail |

|---|---|

| CAS Number | 17696-11-6 [5] [6] |

| Molecular Formula | C₈H₁₅BrO₂ [5] [6] |

| Molecular Weight | 223.11 g/mol [5] [6] |

| IUPAC Name | This compound [6] |

| Appearance | Off-white powder [6] |

| Melting Point | 36-41°C [6] |

| Boiling Point | 147-150°C at 2 mmHg [6] |

| Density | 1.324 g/cm³ [6] |

| Safety | Corrosive [6]. Classified as a Dangerous Good for transport [5]. |

In a research context, this compound could be hypothesized for use as:

- A potential chain-terminating analog of octanoic acid to inhibit lipoic acid synthase (LipA/LIAS) and study pathway dysfunction.

- A synthetic precursor in organic synthesis routes to produce lipoic acid or its analogs, given the bromide is a good leaving group for nucleophilic substitution, though this is not the natural biological route.

Experimental Protocol: Inhibiting Lipoic Acid Biosynthesis

This protocol outlines a hypothetical experiment using this compound to investigate lipoic acid biosynthesis inhibition in a cell culture model.

Objective: To assess the effect of this compound on lipoic acid synthesis and mitochondrial function in cultured mammalian cells.

Materials:

- Cell line: HEK293 or HeLa cells.

- Reagents: this compound (CAS 17696-11-6), dimethyl sulfoxide (DMSO), cell culture media, octanoic acid (positive control), phosphate-buffered saline (PBS), RIPA lysis buffer.

- Antibodies: Anti-lipoic acid antibody, anti-β-actin antibody (loading control), HRP-conjugated secondary antibodies.

- Equipment: Cell culture incubator, SDS-PAGE and western blot apparatus, spectrophotometer.

Method:

Cell Treatment:

- Seed cells in 6-well plates and allow to adhere overnight.

- Prepare treatment media containing:

- Group A: Vehicle control (e.g., 0.1% DMSO).

- Group B: 100 µM this compound in DMSO.

- Group C: 100 µM octanoic acid in DMSO (to assess normal precursor utilization).

- Treat cells for 48-72 hours, refreshing the media with compounds every 24 hours.

Sample Collection and Analysis:

- Harvesting: Wash cells with PBS and lyse in RIPA buffer. Centrifuge to remove debris and collect the supernatant.

- Protein Lipoylation Assay (Western Blot):

- Determine protein concentration.

- Separate 20-30 µg of total protein by SDS-PAGE.

- Transfer to a PVDF membrane and probe with an anti-lipoic acid antibody.

- Re-probe the membrane with an anti-β-actin antibody to confirm equal loading.

- Expected Outcome: Reduced lipoyl signal in the this compound treated group compared to controls would indicate inhibition.

- Functional Assay (PDH Activity):

- Measure the activity of the pyruvate dehydrogenase (PDH) complex, a key lipoylated enzyme, using a commercial activity assay kit.

- Expected Outcome: Decreased PDH activity in the this compound treated group would confirm functional impairment.

The experimental workflow is outlined below.

Key Considerations for Researchers

- Pathway Specificity: The de novo pathway is essential in humans and plants. The salvage pathway is organism-dependent and inefficient or absent in mammals, limiting the ability of exogenous LA to rescue defects in endogenous synthesis [4] [2].

- S-Adenosylmethionine (SAM) Dependency: The sulfur insertion step by LipA consumes SAM [4]. Overexpression of lipoyl synthase (LIP1) can therefore deplete SAM pools, potentially impacting other vital processes like ethylene synthesis and DNA methylation [7].

- Safety and Handling: this compound is classified as corrosive and a Dangerous Good [5] [6]. Researchers must consult its Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) and handling procedures in a fume hood.

References

- 1. - Wikipedia Lipoic acid [en.wikipedia.org]

- 2. | Linus Pauling Institute | Oregon State University Lipoic Acid [lpi.oregonstate.edu]

- 3. Assembly of Lipoic on Its Cognate Enzymes: an Extraordinary... Acid [pmc.ncbi.nlm.nih.gov]

- 4. metabolism and mitochondrial redox regulation - PMC Lipoic acid [pmc.ncbi.nlm.nih.gov]

- 5. - 8 | CAS 17696-11-6 | SCBT - Santa Cruz... Bromooctanoic Acid [scbt.com]

- 6. CAS 17696-11-6 8 - Bromooctanoic - Alfa Chemistry acid [alfa-chemistry.com]

- 7. Frontiers | Fruit-specific overexpression of lipoyl synthase increases... [frontiersin.org]

8-Bromooctanoic acid oligonucleotide TFO attachment

Application Notes: TFO Delivery System Synthesis

The primary application of 8-Bromooctanoic acid (CAS 17696-11-6) in TFO research is as a synthetic intermediate for creating targeted delivery conjugates. The workflow involves synthesizing a functionalized polymer backbone that can be coupled to both a targeting moiety (M6P) and the therapeutic TFO [1] [2]. The role of this compound-derived linker chemistry is crucial for enabling the intracellular release of the active TFO.

The diagram below illustrates the structure of the final M6P–HPMA–TFO conjugate and its therapeutic mechanism for treating liver fibrosis.

Quantitative Data for this compound

The table below summarizes key chemical and physical properties of this compound for experimental planning [3] [4] [5].

| Property | Value / Specification |

|---|---|

| CAS Number | 17696-11-6 |

| Molecular Formula | C8H15BrO2 |

| Molecular Weight | 223.11 g/mol |

| Purity | 97% [3] |

| Melting Point | 35-37 °C (lit.) [3] |

| Boiling Point | 147-150 °C at 2 mmHg (lit.) [3] |

| Density | 1.3±0.1 g/cm³ [4] |

| Flash Point | >110 °C [5] |

| Hazard Codes | Corrosive (C) [5] |

| Signal Word | Danger [3] |

Experimental Protocol: Synthesis of an M6P-HPMA-GFLG-TFO Conjugate

This protocol outlines the key steps for synthesizing a targeted TFO delivery system, based on peer-reviewed methodologies [1] [2].

Stage 1: Synthesis of the HPMA Copolymer Backbone with GFLG Linkers

- Polymerization: Synthesize the HPMA (N-(2-Hydroxypropyl)methacrylamide) copolymer by free-radical precipitation polymerization. Include in the monomer feed a small percentage of a methacryloylated derivative of the tetrapeptide Gly-Phe-Leu-Gly (GFLG).

- Functionalization: The GFLG peptide serves as a lysosomally degradable spacer. Terminate the peptide sequence with a reactive group (e.g., a primary amine) to allow for subsequent conjugation.

- Purification & Characterization: Purify the resulting HPMA-GFLG-NH2 copolymer by gel filtration. Characterize it using size exclusion chromatography (SEC) for molecular weight distribution and NMR for composition.

Stage 2: Conjugation of this compound Derivative to the Polymer

- Objective: To attach a thiol-reactive group to the polymer via the bromo-alkyl chain.

- Reaction: Activate this compound using a carbodiimide coupling reagent (e.g., EDC) with HOBt or HOAt as an additive in an anhydrous solvent like DMF or DCM. React this activated ester with the terminal amine of the GFLG linkers on the HPMA copolymer.

- Purification: Isolate the bromoalkyl-functionalized HPMA copolymer (HPMA-GFLG-Br) through precipitation in diethyl ether or acetone, followed by extensive dialysis.

Stage 3: Synthesis of Thiolated Mannose-6-Phosphate (M6P-SH)

- This step involves the chemical synthesis of the M6P targeting ligand, functionalized with a terminal thiol group for conjugation. This synthesis is complex and typically involves protecting group chemistry.

Stage 4: Conjugation of Targeting Ligand and TFO to the Polymer

- Thiol-Bromide Substitution: React the HPMA-GFLG-Br polymer with the thiolated M6P (M6P-SH) in the presence of a mild base (e.g., DIPEA) in a suitable solvent. This reaction forms a thioether bond, covalently attaching the targeting moiety.

- TFO Attachment: Simultaneously or sequentially, react another portion of the bromoalkyl chains on the polymer with a thiol-modified TFO (TFO-SH) under the same thiol-bromide substitution conditions.

- Final Purification: Purify the final M6P-HPMA-GFLG-TFO conjugate using a combination of SEC and ion-exchange chromatography to remove unreacted ligands and TFOs.

Therapeutic Application & Workflow in Liver Fibrosis

The synthesized conjugate is designed for highly specific delivery to hepatic stellate cells (HSCs), the primary collagen-producing cells in liver fibrosis [1] [2]. The workflow from synthesis to therapeutic action is as follows:

Key Advantages of the Protocol

The M6P-HPMA-TFO delivery system offers several significant advantages over non-targeted approaches [1] [2]:

- Targeted Delivery: The M6P ligand directs the conjugate specifically to HSCs, which overexpress the M6P/IGF-II receptor during fibrosis, minimizing off-target effects.

- Reduced Immunogenicity: HPMA is one of the least immunogenic copolymers, making it suitable for repeated dosing compared to high molecular weight protein carriers like BSA.

- Controlled Intracellular Release: The GFLG linker is specifically cleaved by cathepsin B enzymes within the lysosomes of the target cell, ensuring the active TFO is released where it is needed.

- Transcriptional Inhibition: TFOs act at the genomic DNA level to inhibit collagen gene transcription, offering a potentially more sustained effect compared to strategies that target mRNA (e.g., siRNA).

References

- 1. Targeted TFO Delivery to Hepatic Stellate Cells - PMC [ncbi.nlm.nih.gov]

- 2. Targeted TFO delivery to hepatic stellate cells - ScienceDirect [sciencedirect.com]

- 3. - 8 97 17696-11-6 Bromooctanoic acid [sigmaaldrich.com]

- 4. - 8 | CAS#:17696-11-6 | Chemsrc Bromooctanoic acid [chemsrc.com]

- 5. - 8 | 17696-11-6 Bromooctanoic acid [chemicalbook.com]

Comprehensive Application Notes and Protocols for 8-Bromooctanoic Acid in Anion Exchange Membrane Fuel Cells

Introduction to 8-Bromooctanoic Acid in Energy Applications

This compound (CAS 17696-11-6) is an organobromine compound that has gained significant importance in the development of advanced materials for electrochemical energy conversion systems, particularly anion exchange membrane fuel cells (AEMFCs). This medium-chain fatty acid with terminal bromine substitution serves as a versatile building block in the synthesis of complex organic molecules and functional materials. In AEMFC applications, this compound contributes to both membrane and catalyst development, enabling enhanced ion conductivity and catalyst stability through its role as a precursor for functional groups and coordination sites. The compound's molecular structure balances hydrophobic carbon chain properties with reactive terminal functionalities, making it particularly valuable for creating tailored interfaces in electrochemical devices.

The growing emphasis on non-precious metal catalysts in fuel cell technology has further elevated the importance of brominated compounds like this compound in material synthesis. As research advances toward commercializable AEMFC technologies, precise protocols for utilizing such chemical building blocks become increasingly critical for achieving reproducible and optimized performance. This document provides comprehensive application notes and standardized protocols for researchers integrating this compound into AEMFC development workflows.

Chemical Profile and Physical Properties

Structural Characteristics and Basic Properties

This compound is an eight-carbon aliphatic chain with a carboxylic acid group at one terminus and a bromine atom at the other, creating a bifunctional molecule amenable to various chemical modifications. This section details its fundamental chemical characteristics essential for research applications.

- Molecular Formula: C~8~H~15~BrO~2~

- Molecular Weight: 223.11 g/mol

- CAS Registry Number: 17696-11-6

- Synonym: 8-Bromocaprylic acid

Quantitative Physical and Chemical Properties

Comprehensive physical property data for this compound is summarized in Table 1, providing researchers with essential parameters for experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Specification | Conditions | Source |

|---|---|---|---|

| Purity Grade | 97% | Reagent grade | [1] |

| Melting Point | 35-37 °C | Literature | [1] [2] |

| Boiling Point | 147-150 °C | 2 mmHg pressure | [1] |

| Boiling Point | 316.0 ± 0.0 °C | 760 mmHg pressure | [2] |

| Density | 1.3 ± 0.1 g/cm³ | At room temperature | [2] |

| Flash Point | 136.8 ± 23.2 °C | - | [2] |

| Refractive Index | 1.487 | - | [2] |

| Vapor Pressure | 0.0 ± 1.4 mmHg | 25 °C | [2] |

| LogP | 2.76 | - | [2] |

Safety and Handling Considerations

This compound requires careful handling due to its corrosive nature. The following safety information is critical for laboratory operations:

- Hazard Classification: Eye Damage Category 1, Skin Corrosion Category 1B [1]

- Hazard Statements: H314 - Causes severe skin burns and eye damage [2]

- Precautionary Measures: P280-P305+P351+P338-P310 [2]

- Personal Protective Equipment: Eyeshields, faceshields, gloves, and type P3 (EN 143) respirator cartridges [1]

- Storage: Class 8A - Combustible corrosive hazardous materials [1]

- Water Pollution Classification: WGK 3 [1]

Applications in Anion Exchange Membrane Fuel Cells

Cross-Linking and Functionalization Agent

In membrane development, this compound serves as a valuable cross-linking reagent that enhances the structural integrity and performance characteristics of anion exchange membranes:

- Side Chain Functionalization: The bromine terminus undergoes nucleophilic substitution reactions with amine functional groups in polymer matrices, creating covalent cross-links that reduce swelling and improve mechanical stability under hydrated conditions.

- Acid Functionality Utilization: The carboxylic acid group can be incorporated into ester or amide linkages, allowing precise tuning of membrane hydrophilicity/hydrophobicity balance, which directly influences water management and ion transport properties.

- Intermediate for Thiol Functionalization: this compound can be converted to 8-mercaptooctanoic acid in the biosynthesis of lipoic acid analogues, which serve as coordination sites for metal catalysts or as functional components in membrane interfaces [1].

Catalyst Development Applications

The development of non-precious metal catalysts for the oxygen reduction reaction (ORR) represents a critical pathway for reducing fuel cell costs. This compound contributes to this field through:

- Metal-Organic Framework Synthesis: As a modulator in the preparation of zeolitic imidazolate frameworks (ZIFs), where the bromine functionality influences crystal growth and creates defects that enhance catalytic activity [3].

- Surface Functionalization: The compound enables the attachment of functional groups to carbon nanotube (CNT) surfaces, improving dispersion and creating anchoring sites for active metal centers in composite catalysts [3].

- Molecular Tethering: this compound can attach triple helix-forming oligonucleotides (TFOs) to inhibitors in synthesis pathways, demonstrating its versatility in creating complex molecular architectures for catalytic applications [1].

Experimental Protocols

Protocol 1: Ion-Exchange Capacity Measurement for AEMs

4.1.1 Principle and Scope

Ion-exchange capacity (IEC) is a fundamental property of anion exchange membranes (AEMs) that measures the concentration of ion-conducting functional groups, expressed as milliequivalents per gram of membrane (meq/g). This protocol describes a potentiometric titration method for IEC determination that offers superior accuracy compared to conventional colorimetric methods, which can introduce errors as high as 65% versus theoretical values [4]. The method utilizes the fast reaction between silver ions and bromide ions coupled with potentiometric endpoint detection for precise measurements.

4.1.2 Materials and Equipment

- Membrane Sample: AEM in hydroxide, bicarbonate, chloride, or bromide form (50-100 mg)

- Chemicals: Potassium bromide (KBr, 4M), potassium hydroxide (KOH, 0.02M), lithium triflate (LiOTf), nitric acid (HNO₃, 2%), silver nitrate standard solution (AgNO₃, 0.02N)

- Equipment: Hanna HI901 automatic titrator or equivalent, HI 4115 silver/sulfide combination ion-selective electrode, conductivity meter, analytical balance, glass vials, shaker table

4.1.3 Step-by-Step Procedure

Ion-Exchange to Bromide Form:

- Soak the AEM sample (50 ± 10 mg) in approximately 15 ml of 4M KBr and 0.02M KOH solution in a 20 ml glass vial.

- Place on a shaker table at room temperature for 30 minutes.

- Remove and rinse with approximately 50 ml of DI water.

- Repeat this procedure three times with fresh solutions [4].

Rinsing and Dry Weight Measurement:

- Rinse the membrane with DI water until the conductivity of the rinsate is within 10% of that of pure DI water.

- Dry the membrane completely and obtain the dry weight using an analytical balance.

Sample Pretreatment:

- Place the membrane in a titration vessel with 150 ml DI water.

- Add LiOTf salt in a 1:1 weight ratio to the membrane sample.

- Add approximately 1 ml of 2% HNO₃ to adjust pH to approximately 3-4.

Potentiometric Titration:

- Use the automatic titrator equipped with a silver ion-selective electrode.

- Titrate with 0.02N AgNO₃ standard solution until the potentiometric endpoint is detected.

- Record the volume of titrant used at the endpoint.

4.1.4 Data Analysis and Calculation

Calculate the IEC using the following formula:

IEC (meq/g) = (V × N) / W

Where:

- V = Volume of AgNO₃ titrant used at endpoint (ml)

- N = Normality of AgNO₃ solution (meq/ml)

- W = Dry weight of the membrane sample (g)

Protocol 2: Synthesis of ZIF-8@CNT Composite Catalysts Using this compound

4.2.1 Principle and Scope

This protocol describes the incorporation of This compound in the preparation of zeolitic imidazolate framework-8 (ZIF-8) and carbon nanotube (CNT) composite catalysts for the oxygen reduction reaction (ORR) in AEMFCs. These composites have demonstrated exceptional catalytic activity comparable to benchmark Pt/C catalysts, with Fe1Co2-ZNT-900 delivering a maximum power density of 0.171 W cm⁻² in H₂-O₂ AEMFCs [3]. The bromine functionality in this compound acts as a structure-directing agent and provides coordination sites for transition metal doping.

4.2.2 Materials and Equipment

- Precursors: Zinc nitrate hexahydrate, 2-methylimidazole, carbon nanotubes, transition metal salts (Fe, Co for doping)

- Modulator: this compound

- Equipment: High-temperature tube furnace, autoclave, centrifuge, vacuum oven, characterization equipment (SEM, XRD, BET surface area analyzer)

4.2.3 Synthesis Procedure

Preparation of Metal-Doped ZIF-8 Precursor:

- Dissolve zinc nitrate and transition metal salts (Fe, Co in desired ratios) in methanol.

- Add this compound (0.1-0.5 molar ratio to zinc) as a crystallization modulator.

- Simultaneously, prepare a solution of 2-methylimidazole in methanol.

Composite Formation:

- Functionalize CNTs with this compound by refluxing in ethanol for 4 hours.

- Combine the metal solution with the functionalized CNT dispersion under vigorous stirring.

- Add the 2-methylimidazole solution quickly and continue stirring for 1 hour.

- Allow the mixture to age at room temperature for 24 hours.

Pyrolysis and Activation:

- Recover the precipitate by centrifugation and wash thoroughly with methanol.

- Dry under vacuum at 80°C for 12 hours.

- Transfer to a tube furnace and pyrolyze at 900°C under nitrogen atmosphere for 2 hours.

- Acid-leach the pyrolyzed material to remove unstable species.

4.2.4 Characterization and Performance Evaluation

- Physicochemical Characterization: Analyze using XRD, SEM, TEM, and XPS to confirm structure and composition.

- Surface Area Analysis: Determine BET surface area and pore structure using N₂ adsorption-desorption isotherms.

- Electrochemical Testing: Evaluate ORR activity in 0.1 M KOH using rotating disk electrode measurements.

- Fuel Cell Testing: Fabricate membrane electrode assemblies and test in H₂-O₂ AEMFC configuration.

Experimental Workflows and Visualization

AEM Modification Using this compound

The following workflow diagram illustrates the key steps in modifying anion exchange membranes using this compound as a cross-linking agent:

IEC Measurement Workflow

The ion-exchange capacity measurement process follows this standardized workflow:

ZIF-8@CNT Composite Synthesis Pathway

The synthesis of ZIF-8@CNT composite catalysts incorporating this compound follows this experimental pathway:

Troubleshooting and Technical Notes

Common Issues in IEC Measurements

- Incomplete Ion-Exchange: Ensure adequate soaking time (minimum 30 minutes per cycle) and solution volume (15-40 ml for 50-100 mg samples) during the bromide exchange step. For membranes in unknown or complex anion forms, extend the exchange procedure to 10 cycles [4].

- Endpoint Detection Errors: Potentiometric endpoint detection may be affected by electrode conditioning. Regularly calibrate the silver ion-selective electrode and ensure proper storage between measurements.

- Sample Contamination: Always handle membrane samples with gloves to prevent chloride contamination from sweat, which can significantly alter IEC measurements [4].

Optimization Guidelines for Catalyst Synthesis

- This compound Concentration: Optimal modulator concentration typically ranges between 0.1-0.5 molar ratio relative to zinc precursor. Higher concentrations create more structural defects that may enhance catalytic activity but could compromise framework stability.

- Pyrolysis Conditions: The pyrolysis temperature of 900°C has been identified as optimal for creating sufficient N-doping with FeCo moieties in the carbon skeleton, which generates the highest number of ORR-active sites (pyridinic-N, pyrrolic-N, graphitic-N, M-N~x~) [3].

- Metal Doping Ratios: Binary metal doping (Fe:Co) typically outperforms single metal variants. The Fe1Co2-ZNT-900 catalyst has demonstrated half-wave potential (E~1/2~) of 0.847 V vs. RHE, surpassing commercial Pt/C catalyst (E~1/2~ = 0.834 V) [3].

Conclusion

This compound serves as a versatile chemical building block with multiple applications in anion exchange membrane fuel cell technology, from membrane modification to catalyst synthesis. The protocols outlined in this document provide researchers with standardized methods for utilizing this compound in AEM development and characterization. The potentiometric IEC method offers significant advantages over traditional techniques, reducing measurement errors and improving reproducibility. Meanwhile, the incorporation of this compound in ZIF-8@CNT composite catalysts enables the development of high-performance, non-precious metal alternatives to platinum-based catalysts, addressing one of the major cost barriers in fuel cell commercialization.

As AEMFC technology continues to advance toward commercial viability, precise control over material properties through standardized synthesis and characterization protocols becomes increasingly important. The applications of this compound described herein contribute to this progress by enabling tailored material architectures with optimized performance characteristics for next-generation energy conversion devices.

References

- 1. - 8 97 17696-11-6 Bromooctanoic acid [sigmaaldrich.com]

- 2. - 8 | CAS#:17696-11-6 | Chemsrc Bromooctanoic acid [chemsrc.com]

- 3. Highly active ZIF- @CNT composite catalysts as cathode materials for... [sciopen.com]

- 4. Frontiers | Standard Operating Protocol for Ion- Exchange Capacity of... [frontiersin.org]

8-Bromooctanoic acid ester hydrolysis procedure NaOH ethanol

Introduction & Chemical Profile

The hydrolysis of esters is a fundamental reaction to convert an ester into its corresponding carboxylic acid or carboxylate salt. For the specific case of Ethyl 8-bromooctanoate (CAS 29823-21-0), this reaction is a valuable synthetic step, as it transforms a protected, alkyl-chain bromoester into 8-bromooctanoic acid, a useful building block in organic and medicinal chemistry [1] [2].

The base-catalyzed hydrolysis (saponification) with sodium hydroxide (NaOH) is particularly effective because it is irreversible and drives the reaction to completion [3] [4]. The general reaction is:

Ethyl 8-bromooctanoate + NaOH → this compound (or its salt) + Ethanol

The table below summarizes the key physical and chemical properties of the starting material, Ethyl 8-bromooctanoate.

| Property | Value / Description |

|---|---|

| CAS Number | 29823-21-0 [5] [6] [2] |

| Molecular Formula | C10H19BrO2 [5] [6] [2] |

| Molecular Weight | 251.16 g/mol [5] [2] |

| Purity | Available at ≥98% and 97% [5] [6] |

| Physical Form | Colorless to light yellow clear liquid (oil) [5] [2] |

| Boiling Point | 123°C at 3 mmHg [5] |

| Density | ~1.194 g/mL [5] |

Detailed Hydrolysis Protocol

This protocol is adapted from general procedures for alkaline ester hydrolysis [3] [4] and tailored for Ethyl 8-bromooctanoate, considering its bromine functionality.

Reagents and Materials

- Reactant: Ethyl 8-bromooctanoate (e.g., 1.0 g, ~4.0 mmol) [5].

- Base: Sodium hydroxide (NaOH), 2.0 M solution in aqueous ethanol (e.g., 50-70% v/v). The ethanol is crucial for solubilizing the non-polar ester.

- Acidification Acid: Dilute Hydrochloric acid (HCl, 2-3 M) or another mineral acid.

- Extraction Solvent: Diethyl ether or ethyl acetate.

- Drying Agent: Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

- Equipment: Round-bottom flask, condenser for reflux, heating mantle, separatory funnel, and apparatus for vacuum filtration and distillation/recrystallization.

Step-by-Step Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the Ethyl 8-bromooctanoate with a significant excess (e.g., 2.5-3.0 equivalents) of the 2.0 M NaOH solution in aqueous ethanol.

- Heating under Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC. The reaction time may vary; allow a minimum of 2-4 hours or until TLC indicates complete consumption of the starting ester.

- Reaction Work-up: a. Cooling: Once the reaction is complete, carefully remove the heat source and allow the mixture to cool to room temperature. b. Solvent Removal: Transfer the mixture to a rotary evaporator to remove the bulk of the ethanol. c. Acidification: Carefully acidify the resulting aqueous solution with dilute HCl (e.g., 2-3 M) with stirring and cooling in an ice bath until the solution reaches pH ~2-3. This will precipitate the this compound [1]. d. Product Isolation: Extract the acidified aqueous mixture with multiple portions of diethyl ether or ethyl acetate. Combine the organic extracts. e. Drying: Wash the combined organic extracts with brine (saturated NaCl solution), then dry over anhydrous Na2SO4 or MgSO4. f. Purification: After filtration, remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation. This compound has a reported melting point of 35-37°C [1].

Safety Considerations

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

- Hazard Statements: Ethyl 8-bromooctanoate is classified as an irritant (GHS07) [5]. Sodium hydroxide and hydrochloric acid are corrosive. Consult their respective SDS before use.

- Ventilation: Perform all reactions in a well-ventilated fume hood.

Analytical Monitoring & Data Analysis

The following table outlines key parameters for monitoring the reaction and characterizing the product.

| Parameter | Method | Details / Expected Outcome |

|---|---|---|

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Monitor disappearance of starting ester (higher Rf) and appearance of product acid (lower Rf). |

| Product Identification | Melting Point Analysis | Pure this compound should show a sharp m.p. of 35-37°C [1]. |

| Product Identification | FT-IR Spectroscopy | Disappearance of ester C=O stretch (~1740 cm⁻¹); appearance of broad carboxylic acid O-H stretch (2500-3500 cm⁻¹) and acid C=O stretch (~1710 cm⁻¹). |

| Purity Assessment | Gas Chromatography (GC) / HPLC | Purity can be assessed by GC (if stable) or HPLC. Supplier specifications list related substance limits for the ester starting material [2]. |

Experimental Workflow

The diagram below summarizes the logical flow of the experimental protocol.

Key Application Notes for Researchers

- Preserving the C-Br Bond: A key advantage of this hydrolysis protocol is that the reaction conditions (aqueous base) are mild enough to leave the carbon-bromine bond intact, providing a direct route to ω-bromocarboxylic acids [1] [2]. The bromine serves as a versatile handle for further nucleophilic substitution or metal-catalyzed coupling reactions.

- Solvent Choice: The use of aqueous ethanol is critical. It acts as a homogeneous solvent system, ensuring efficient contact between the aqueous NaOH and the organic ester, which significantly enhances the reaction rate compared to a biphasic system.

- Irreversibility: Unlike acid-catalyzed hydrolysis, the base-mediated reaction is irreversible. The carboxylic acid produced is immediately deprotonated to form a stable carboxylate anion, which cannot re-esterify, driving the reaction to completion [4].

References

- 1. - 8 97 17696-11-6 Bromooctanoic acid [sigmaaldrich.com]

- 2. China Custom Ethyl -bromooctanoate丨CAS... [leapchem.com]

- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and... [courses.lumenlearning.com]

- 4. : Mechanism, Types & Examples Explained Ester Hydrolysis [vedantu.com]

- 5. Ethyl -bromooctanoate | 29823-21-0 [chemicalbook.com]

- 6. Ethyl -bromooctanoate | CAS 29823-21-0 | SCBT - Santa Cruz... [scbt.com]

Comprehensive Application Notes and Protocols: Extraction, Purification, and Applications of 8-Bromooctanoic Acid

Introduction to 8-Bromooctanoic Acid

This compound (CAS 17696-11-6) is a halogenated carboxylic acid with significant utility in organic synthesis and pharmaceutical research. This medium-chain fatty acid derivative features a terminal bromine atom that serves as an excellent leaving group, enabling diverse functionalization through nucleophilic substitution reactions. With a molecular formula of C~8~H~15~BrO~2~ and molecular weight of 223.11 g/mol, this compound represents a valuable bifunctional building block that can undergo transformations at both the carboxylic acid and alkyl bromide moieties [1]. The compound is also known as 8-bromocaprylic acid and is classified as a cross-linking reagent with applications spanning from medicinal chemistry to materials science [1].

The strategic importance of this compound in synthetic chemistry stems from its molecular architecture, which consists of an eight-carbon alkyl chain that provides optimal hydrophobicity for membrane permeability in biologically active compounds, while the terminal bromine allows for efficient chain elongation and functional group interconversion. These properties have established this compound as a versatile synthetic intermediate for the preparation of various bioactive molecules and functional materials [2]. This document provides comprehensive protocols for the extraction, purification, characterization, and application of this compound to support researchers in leveraging its full potential.

Chemical and Physical Properties

Structural Characteristics

This compound possesses distinct structural features that dictate its chemical behavior and applications. The molecule consists of a linear heptamethylene chain (-CH~2~-~7~) connecting two functional groups: a polar carboxylic acid head and a bromine substituent at the terminal (ω) position. This amphipathic structure enables the compound to interface between polar and non-polar environments, making it valuable for surface modification applications [2]. The molecular formula is C~8~H~15~BrO~2~, with a molar mass of 223.11 g/mol [3]. The SMILES notation for the compound is C(CCCC(=O)O)CCCBr, reflecting the linear arrangement of carbon atoms with the carboxylic acid and bromine at opposite ends [1].

The InChI key (BKJFDZSBZWHRNH-UHFFFAOYSA-N) provides a standardized identifier for database searches and chemical informatics applications [1]. The bromine atom, with its relatively large atomic radius and polarizability, creates an electron-deficient terminal carbon that is susceptible to nucleophilic attack, while the carboxylic acid can participate in various reactions including esterification, amidation, and reduction. This bifunctional reactivity enables this compound to serve as a key building block in multi-step synthetic sequences [2].

Physical Property Data

Table 1: Physical Properties of this compound

| Property | Value/Specification | Conditions | Reference |

|---|---|---|---|

| Melting Point | 35-37°C | Lit. | [1] |

| Boiling Point | 147-150°C | 2 mmHg (lit.) | [1] |

| Purity | 95-97% | Commercial material | [1] [4] |

| Molecular Weight | 223.11 g/mol | - | [3] |

| Flash Point | >110°C (>230°F) | - | [4] |

| Solubility | Slightly soluble in water | - | [4] |

The thermal characteristics of this compound show it to be a low-melting solid, with a melting point range of 35-37°C, making it often liquid at room temperature in warm environments [1]. The boiling point of 147-150°C at reduced pressure (2 mmHg) indicates moderate volatility under vacuum conditions [1]. The compound is classified as having a flash point above 110°C (230°F), suggesting relatively low flammability risk [4]. Regarding solubility, this compound is only slightly soluble in water, which is expected given the largely hydrophobic carbon chain, but it demonstrates good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols [4]. This solubility profile informs the selection of appropriate solvents for extraction and purification protocols.

Stability and Safety Profile

This compound requires careful handling due to its corrosive properties and potential health hazards. The compound is classified under GHS Hazard Statements as causing severe skin burns and eye damage (H314) and serious eye damage (H318) [4]. Appropriate personal protective equipment (PPE) including eyeshields, faceshields, gloves, and type P3 (EN 143) respirator cartridges is recommended when handling this compound [1]. For storage, the compound should be kept in a cool, dry place in a well-sealed container, separated from oxidizing agents and bases [4]. The transport classification identifies it as a Class 8 corrosive material with Packaging Group II, indicating moderate danger during shipping [4]. The compound has a water hazard class (WGK) of 3, signifying highly hazardous to aquatic environments, necessitating proper disposal methods to prevent environmental contamination [1].

Extraction Methods and Protocols

General Extraction Principles

The extraction of this compound from reaction mixtures primarily leverages its acidic properties and solubility characteristics. As a carboxylic acid, this compound can be efficiently extracted into basic aqueous solutions through formation of water-soluble carboxylate salts, followed by acidification to regenerate the protonated acid form. This acid-base extraction technique represents the most common and effective approach for isolating the compound from complex mixtures [5]. The relatively long alkyl chain (C8) also contributes significant hydrophobic character, enhancing its extraction into organic solvents relative to shorter-chain analogs.

The extraction efficiency is influenced by several factors including pH conditions, solvent selection, temperature, and ionic strength of the aqueous phase. The pK~a~ of this compound is approximately 4.5-5.0, typical for aliphatic carboxylic acids, meaning that above pH 5.5-6.0, the compound exists predominantly as the carboxylate anion with significantly increased water solubility. This property enables selective separation from neutral impurities by adjusting the pH of the aqueous phase [5]. The bromine substituint generally has minimal effect on the acidity constant but does increase the lipophilicity of the molecule slightly compared to the parent octanoic acid.

Standard Extraction Workflow

Table 2: Extraction Protocol for this compound from Reaction Mixtures

| Step | Procedure | Conditions/Notes |

|---|---|---|

| 1. Reaction Quenching | Add reaction mixture to 1M HCl solution with ice bath | Use 2:1 volume ratio (acid:organic) |

| 2. Initial Separation | Transfer to separatory funnel, allow phases to separate | Discard aqueous phase if extracting impurities |

| 3. Basic Extraction | Extract with 5% NaOH or NaHCO~3~ solution (3 × 1/3 volume) | pH should be >8; combines acid in aqueous phase |

| 4. Back-Extraction | Acidify basic extracts to pH 2-3 with concentrated HCl | White precipitate or cloudiness indicates acid formation |

| 5. Product Isolation | Extract with DCM or ethyl acetate (3 × 1/3 volume) | Collect organic phases containing product |

| 6. Drying | Dry organic phase with anhydrous Na~2~SO~4~ or MgSO~4~ | Until clear solution with free-flowing drying agent |

| 7. Solvent Removal | Evaporate solvent under reduced pressure | Rotovap at 40-50°C, avoid excessive heating |

The following workflow diagram illustrates the standard extraction procedure for this compound:

Specialized Extraction Techniques

For specific applications or impurity profiles, specialized extraction techniques may be employed. When this compound is present in complex matrices with multiple acidic components, pH-gradient extraction can provide enhanced separation. This technique involves sequential extraction at carefully controlled pH values to separate this compound from stronger acids (e.g., mineral acid residues) at higher pH values and from weaker acids at lower pH values [5]. The optimal pH for extraction of this compound is typically between 8-10, where the carboxyl group is fully deprotonated while maintaining the integrity of the alkyl bromide functionality.

In cases where traditional liquid-liquid extraction proves insufficient due to emulsion formation or similar complications, solid-phase extraction (SPE) using functionalized silica cartridges can provide an effective alternative. For this compound, C18 reverse-phase cartridges or ion-exchange resins can be employed, with elution using solvent gradients or pH adjustment [5]. Additionally, continuous extraction methods such as Soxhlet extraction may be utilized when isolating this compound from solid matrices, though this is more common in natural product isolation than synthetic chemistry applications [5].

Purification Methods and Protocols

Crystallization Techniques

Crystallization represents the most common and effective method for purifying this compound to high chemical purity. The compound's melting point of 35-37°C necessitates careful temperature control during crystallization procedures [1]. The most frequently employed recrystallization solvent is a mixture of hexanes or petroleum ether, which provides good solubility at elevated temperatures and significant precipitation upon cooling. Alternatively, ethyl acetate/hexane mixtures can be used for more challenging purification needs.

A standard recrystallization protocol involves dissolving the crude this compound in minimal warm hexanes (approximately 3-5 mL per gram) at 40-45°C, followed by gradual cooling to room temperature and then further to 0-4°C in an ice bath to maximize crystal yield. The crystalline product is collected by vacuum filtration using a Buchner funnel and washed with a small volume of cold hexanes. For higher purity requirements, a second recrystallization may be performed. The typical recovery yield for this process ranges from 70-85%, with purity exceeding 97% based on HPLC analysis [1]. It is important to note that the low melting point means crystals may melt during handling if not maintained at appropriate temperatures.

Chromatographic Methods

Column chromatography provides an effective alternative purification method, particularly when dealing with complex impurity profiles or when this compound is present in mixtures with structurally similar compounds. The standard stationary phase is silica gel (230-400 mesh), with mobile phases typically consisting of hexane-ethyl acetate mixtures with addition of small percentages of acetic acid (0.1-1%) to suppress carboxylic acid ionization and tailing [6].

In one documented application, this compound was purified by column chromatography to remove trace amounts of 8-fluorooctanoic acid side product after a synthetic transformation [6]. The reported elution system employed a gradient from 100% hexanes to 20% ethyl acetate in hexanes, with 0.1% acetic acid additive. The acid functionality enables monitoring by TLC using staining reagents such as phosphomolybdic acid or bromocresol green. The typical R~f~ value for this compound in 3:1 hexane-ethyl acetate (+0.1% AcOH) is approximately 0.4. For larger scale purifications, flash chromatography techniques can be employed with comparable solvent systems but higher flow rates and slightly reduced resolution.

Distillation and Other Methods

Vacuum distillation represents another viable purification method for this compound, particularly for large-scale operations where crystallization may be less practical. The reported boiling point of 147-150°C at 2 mmHg makes distillation feasible with standard laboratory equipment [1]. Due to the thermal sensitivity of the alkyl bromide functionality, it is recommended to use short-path distillation apparatus and maintain the heating bath temperature below 160°C to prevent decomposition. The distillation should be performed under high vacuum (<2 mmHg) to minimize the required temperature and reduce the risk of thermal degradation.

For specialized applications requiring extremely high purity, preparative HPLC can be employed using C18 reverse-phase columns with acidified water-acetonitrile mobile phases. This method is particularly valuable when analytical characterization indicates the presence of structurally similar impurities that are difficult to remove by standard methods. However, this technique is less commonly used due to the efficiency and simplicity of recrystallization for most applications.

Table 3: Comparison of Purification Methods for this compound

| Method | Conditions | Typical Purity | Yield | Applications |

|---|---|---|---|---|

| Recrystallization | Hexanes, 40°C to 0°C | >97% | 70-85% | General purpose purification |

| Column Chromatography | Silica gel, Hexane-EtOAc with 0.1% AcOH | >99% | 60-75% | Complex mixtures, analytical prep |

| Vacuum Distillation | 147-150°C at 2 mmHg | >95% | 80-90% | Large-scale purification |

| Preparative HPLC | C18, Acidified ACN-H~2~O | >99.5% | 50-70% | Ultra-high purity requirements |

Analytical Methods for Quality Control

Purity Assessment Techniques

High-performance liquid chromatography (HPLC) represents the primary method for assessing the purity of this compound. Reverse-phase C18 columns are typically employed with mobile phases consisting of acidified water-acetonitrile gradients. A recommended method uses 0.1% trifluoroacetic acid in both water and acetonitrile, with a gradient from 30% to 90% acetonitrile over 20 minutes, with detection at 210 nm. Under these conditions, this compound typically elutes at approximately 12-14 minutes. The acceptance criterion for high-purity material is generally ≥97% peak area normalization [1].

Gas chromatography (GC) provides an alternative method for purity assessment, particularly for detection of non-acidic impurities. However, the relatively high boiling point and thermal sensitivity of the alkyl bromide may limit the applicability of GC for this compound. If employed, conditions should use a short column (15m or less) with thin film stationary phase and low residence time in the injector and detector to minimize thermal decomposition. The melting point range of 35-37°C also serves as a useful purity indicator, with depressed or broadened melting points suggesting impurity content [1].

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of this compound. The proton NMR spectrum (¹H NMR) in CDCl~3~ displays characteristic signals: a triplet at approximately δ 2.35 ppm (2H, -CH~2~C(=O)OH), a triplet at δ 3.41 ppm (2H, -CH~2~Br), and multiple broad resonances between δ 1.25-1.85 ppm for the methylene envelope, with the carboxylic acid proton appearing as a broad singlet around δ 11-12 ppm. The carbon NMR (¹³C NMR) shows distinctive signals at approximately δ 180 ppm (carbonyl carbon), δ 33-34 ppm (-CH~2~Br), and δ 24-29 ppm (methylene chain carbons) [4].

Fourier-Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands including a broad O-H stretch at 2500-3500 cm⁻¹ (carboxylic acid), a strong C=O stretch at 1700-1725 cm⁻¹ (carboxylic acid), and C-Br stretch at 500-700 cm⁻¹. Mass spectrometry (EI-MS) typically shows a molecular ion cluster at m/z 224/226 ([M+H]⁺) with the characteristic 1:1 ratio for bromine-containing compounds, along with fragment ions at m/z 145 ([M-Br]⁺) and m/z 127 ([M-CO~2~H-Br]⁺) [4].

Storage and Handling Protocols

Storage Conditions and Stability

Proper storage of this compound is essential for maintaining its chemical integrity and safety profile. The compound should be stored in a cool, dry place in well-sealed containers to prevent moisture absorption and oxidation [4]. Recommended storage temperatures are between 2-8°C, which helps prevent the solid from melting during storage and reduces the rate of potential decomposition reactions. The containers should be made of dark glass or opaque materials to protect from light exposure, particularly given the potential photolability of the carbon-bromine bond.

Under appropriate storage conditions, this compound demonstrates good long-term stability, with typical shelf life of at least 24 months when stored properly. The containers should be clearly labeled with the chemical identity, concentration, date of receipt/preparation, and appropriate hazard warnings. For laboratory use, it is advisable to maintain inventory records tracking the quantity, location, and condition of stored material to facilitate proper stock rotation and identify any stability issues.

Safety Precautions and Disposal

Handling of this compound requires strict adherence to safety protocols due to its corrosive properties and potential health hazards. Personal protective equipment should include chemical-resistant gloves (nitrile or neoprene), safety goggles or faceshields, and laboratory coats [1]. All manipulations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation exposure. The compound's GHS classification includes Eye Damage Category 1 and Skin Corrosion Category 1B, indicating significant risk upon contact [1].

In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. Spill management should involve absorption with inert material such as sand or vermiculite, with subsequent transfer to appropriate chemical waste containers. Waste material containing this compound should be disposed as hazardous waste in accordance with local regulations, with particular attention to the bromine content which may require specialized treatment [1] [4].

Applications in Research and Development

Pharmaceutical Applications

This compound serves as a key synthetic intermediate in numerous pharmaceutical research applications. One significant use is in the synthesis of 8-mercaptooctanoic acid, which serves as a precursor in the biosynthesis of lipoic acid, an essential cofactor in mitochondrial metabolism [1]. The bromine moiety allows efficient substitution by sulfur nucleophiles, enabling introduction of the thiol functionality necessary for lipoic acid's dithiolane ring system.

The compound also finds application in the preparation of functionalized naphthoquinone derivatives with potential antimalarial activity. In one documented synthesis, this compound was converted to the corresponding lactone through intramolecular cyclization, which was subsequently employed in the synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinone derivatives as potential inhibitors of Plasmodium falciparum, the malaria parasite [6]. The eight-carbon chain appears optimal for biological activity in this context, potentially due to its ability to integrate into hydrophobic binding pockets of the target enzymes.

Additionally, this compound has been utilized to attach triple helix-forming oligonucleotides (TFOs) to various inhibitors, creating targeted gene regulation systems [1]. The bromine allows covalent linkage through alkylation of nucleophilic sites on the oligonucleotide or inhibitor components, while the carboxylic acid provides a handle for further conjugation or solubility modification.

Materials Science Applications

In materials science, this compound functions as a valuable building block for the synthesis of functionalized polymers and liquid crystalline materials. The compound has been employed in the preparation of triphenylene-based discotic liquid crystals, where it serves as a flexible spacer in the molecular architecture [7]. Specifically, 2-(this compound ester)-3,6,7,10,11-penta-pentyloxytriphenylene demonstrates liquid crystal properties with a mesophase temperature range of 90-101°C, exhibiting a clear columnar phase with carrier transport mobility measured at 1.09 × 10⁻² cm²V⁻¹s⁻¹ using time-of-flight methods [7].

The bifunctional nature of this compound enables its incorporation as a monomer in polymerization reactions or as a modifier for surface functionalization. The carboxylic acid group can form esters or amides with appropriate substrates, while the alkyl bromide undergoes nucleophilic substitution with a variety of nucleophiles, allowing sequential functionalization strategies. This versatility makes this compound particularly valuable in the design of structured materials with tailored properties including controlled hydrophobicity, self-assembly behavior, and specific interfacial characteristics [2].

The following diagram illustrates the major synthetic applications of this compound:

Troubleshooting and Optimization

Common Technical Issues

Several technical challenges may arise during the extraction and purification of this compound. Low recovery yields during extraction often result from incomplete acidification in the back-extraction step; the pH of the aqueous phase should be carefully adjusted to 2-3 using concentrated HCl to ensure complete protonation of the carboxylate. Emulsion formation during liquid-liquid extraction can be mitigated by reducing agitation intensity, using larger separation volumes, or adding a small amount of saturated NaCl solution to break emulsions.

During purification, the low melting point (35-37°C) of this compound may complicate handling, particularly in warm laboratory environments. This can be addressed by conducting crystallizations and filtrations in temperature-controlled rooms or using chilled apparatus. For column chromatography, streaking or tailing on TLC may occur due to the acidic nature of the compound; this is effectively addressed by including 0.1-1% acetic acid in the mobile phase to suppress ionization [6].

Quality Issues and Solutions